
octahydro-1H-4,7-methanoindene-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1H-4,7-methanoindene-2,5-diol: is a chemical compound with the molecular formula C12H20O2 . It is also known by other names such as octahydro-4,7-methano-1H-indene-2,5-dimethanol . This compound is characterized by its tricyclic structure, which includes a methanoindene core with two hydroxyl groups attached at the 2 and 5 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-4,7-methanoindene-2,5-diol typically involves the hydrogenation of indene derivatives. The process includes the following steps:
Hydrogenation: Indene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octahydro-1H-4,7-methanoindene-2,5-diol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include chromium trioxide (CrO3) and potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups such as halides or ethers.
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Halides, ethers
Aplicaciones Científicas De Investigación
Chemistry: Octahydro-1H-4,7-methanoindene-2,5-diol is used as an intermediate in the synthesis of various organic compounds. Its unique tricyclic structure makes it valuable in the development of new materials and polymers .
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Its hydroxyl groups allow for easy modification, making it a versatile tool in medicinal chemistry .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Its structural similarity to certain natural products makes it a candidate for drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and resins .
Mecanismo De Acción
The mechanism of action of octahydro-1H-4,7-methanoindene-2,5-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The tricyclic structure provides rigidity, allowing for precise interactions with biological macromolecules .
Comparación Con Compuestos Similares
- Octahydro-4,7-methano-1H-indene-5-acetaldehyde
- Octahydro-6-methyl-4,7-methano-1H-indene-5-carboxaldehyde
- Exo-tricyclo[5.2.1.0(2,6)]decane
- Endo-tricyclo[5.2.1.0(2,6)]decane
Uniqueness: Octahydro-1H-4,7-methanoindene-2,5-diol stands out due to its dual hydroxyl groups, which provide additional reactivity and versatility in chemical synthesis. Its tricyclic structure also imparts unique physical and chemical properties, making it distinct from other similar compounds .
Propiedades
IUPAC Name |
tricyclo[5.2.1.02,6]decane-4,8-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-6-3-7-5-1-9(8(7)4-6)10(12)2-5/h5-12H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKGQWQNECUXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C3C2CC(C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



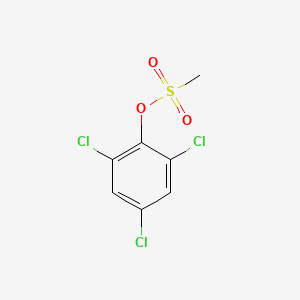
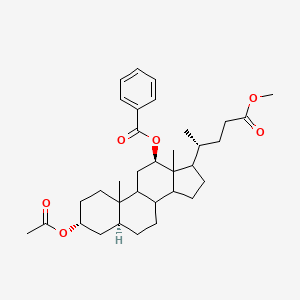
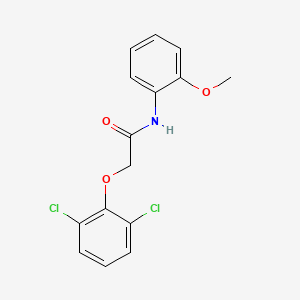
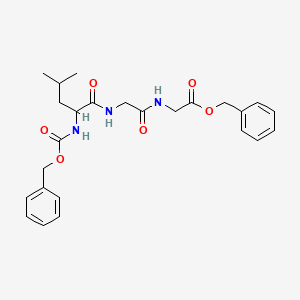
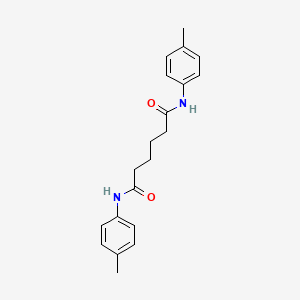

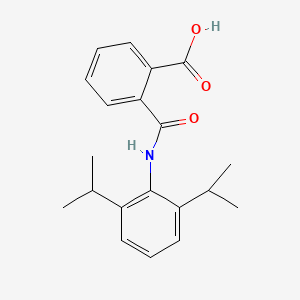
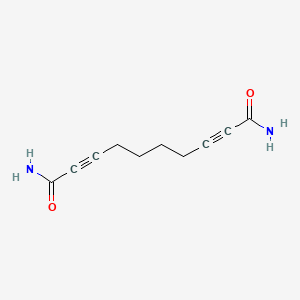


![Ethyl-2-amino-6-(hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11946777.png)
